3-(5-methoxy-1H-inden-2-yl)pyridine
Description
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(5-methoxy-1H-inden-2-yl)pyridine |
InChI |
InChI=1S/C15H13NO/c1-17-15-5-4-11-7-13(8-14(11)9-15)12-3-2-6-16-10-12/h2-6,8-10H,7H2,1H3 |
InChI Key |
KPJYOCDWGFDTFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(=C2)C3=CN=CC=C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-inden-2-yl)pyridine typically involves the formation of the indene ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the Fischer indole cyclization, where a precursor compound undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid . This is followed by further functionalization steps to introduce the methoxy group and the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-1H-inden-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The indene ring can be reduced to form a dihydroindene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(5-hydroxy-1H-inden-2-yl)pyridine, while reduction of the indene ring can produce 3-(5-methoxy-1,2-dihydro-1H-inden-2-yl)pyridine.
Scientific Research Applications
Medicinal Chemistry
3-(5-methoxy-1H-inden-2-yl)pyridine has been investigated for its potential as a lead compound in drug discovery programs. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Table 1: Summary of Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-(5-methoxy-1H-inden-2-yl)pyridine derivatives. For instance, compounds derived from this structure have shown significant inhibition of fibroblast growth factor receptors (FGFRs), which are critical in cancer biology.
Case Study: FGFR Inhibition
A derivative exhibited an IC50 value of 7 nM against FGFR1, indicating potent anticancer activity. This suggests that modifications to the core structure can enhance its efficacy against specific cancer types.
Table 2: Anticancer Activity Data
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 3-(5-methoxy-1H-ind... | 7 | 9 | 25 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Studies indicate that certain derivatives exhibit strong antibacterial effects, outperforming standard antibiotics.
Case Study: Antimicrobial Efficacy
In vitro testing demonstrated that derivatives of 3-(5-methoxy-1H-inden-2-yl)pyridine were effective against resistant strains such as MRSA and E. coli, showcasing their potential as new antimicrobial agents.
Table 3: Antimicrobial Activity Results
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-inden-2-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indene and pyridine rings. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
CYP11B1 Inhibitors: 3-(5-Methoxy-1H-inden-2-yl)pyridine and its naphthalene analogue (5,419–5,684 nM IC50) show moderate activity, suggesting that bulkier aromatic systems (e.g., naphthalene vs. The imidazole derivative (4.8 nM IC50) demonstrates vastly superior activity, highlighting the importance of the imidazole core for high-affinity CYP11B1 binding.
Structural Determinants of Activity: Methoxy vs. Scaffold Flexibility: Pyridine-containing compounds (e.g., 2-Methyl-1,2-di-pyridin-3-yl-propyliodide) exhibit similar moderate activity, indicating that CYP11B1 inhibition may tolerate diverse linkers but requires optimization of electronic properties.
Off-Target Considerations :
- Indenyl-pyridine derivatives like GDC-0879 (targeting B-Raf kinase) demonstrate the scaffold’s versatility. However, substitutions such as the pyrazolyl-oxime group in GDC-0879 are critical for kinase selectivity .
Enzyme Selectivity and Mechanism of Action
- CYP11B1 vs. This suggests that indenyl-pyridine compounds may retain selectivity for flavoprotein targets like CYP11B1.
- Competitive Inhibition : Molecular docking studies of similar compounds (e.g., LSD1 inhibitors) suggest competitive binding against peptide substrates, driven by π-π interactions with aromatic residues and hydrogen bonding with acidic residues (e.g., Asp555 in LSD1) .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Indenyl-pyridine compounds may face challenges in metabolic stability due to oxidation of the indenyl ring. Modifications such as fluorination or methoxy groups (as in 3-(5-methoxy-1H-inden-2-yl)pyridine ) could mitigate this by blocking reactive sites.
- Cellular Penetrance : Pyridine derivatives often exhibit favorable blood-brain barrier penetration (e.g., LSD1 inhibitors), but this depends on substituent polarity .
Q & A
Q. What are the primary synthetic routes for 3-(5-methoxy-1H-inden-2-yl)pyridine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multicomponent reactions (MCRs) or cross-coupling strategies. For example, indene derivatives can be functionalized via Suzuki-Miyaura coupling to introduce the pyridine moiety, while methoxy groups are added via nucleophilic substitution or protection/deprotection sequences . Optimization focuses on:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
- Solvent systems : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
- Temperature control : Reactions often proceed at 80–110°C to balance yield and side-product formation.
Challenges include managing steric hindrance from the indenyl group and ensuring regioselectivity in pyridine substitution .
Q. What analytical techniques are critical for structural validation of 3-(5-methoxy-1H-inden-2-yl)pyridine?
- X-ray crystallography : Resolves bond lengths, angles, and torsional strain in the fused indene-pyridine system. SHELX software is widely used for refinement .
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., methoxy proton at δ 3.8–4.0 ppm; aromatic protons split due to indene-pyridine coupling) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~252.1 Da) and detects impurities .
Q. How can preliminary bioactivity screening be designed for this compound?
- In vitro assays : Prioritize kinase inhibition (e.g., B-Raf, JAK2) due to structural analogs like GDC-0879, a B-Raf inhibitor with similar indenyl-pyridine motifs .
- Cell viability assays : Use A375 melanoma or Colo205 colon cancer lines to assess IC₅₀ values.
- Dose-response curves : Employ 10 nM–100 μM concentration ranges to identify therapeutic windows .
Advanced Research Questions
Q. What pharmacodynamic (PD) models are suitable for studying its kinase inhibition mechanisms?
-
Indirect response models : Link plasma concentrations to target inhibition (e.g., phosphorylated MEK1 suppression in tumor xenografts). For example, GDC-0879 required >60% pMEK1 inhibition for tumor stasis, modeled via:
where = tumor volume, = drug concentration, and = maximum inhibition .
-
PK-PD integration : Use nonlinear mixed-effects modeling (NONMEM) to correlate exposure and efficacy .
Q. How can computational methods predict binding modes and off-target risks?
- Molecular docking : Simulate interactions with B-Raf (PDB: 3C4C) using AutoDock Vina. The methoxy group may form hydrogen bonds with Thr529, while the pyridine nitrogen coordinates Mg²⁺ in the ATP-binding pocket .
- ADMET prediction : Tools like SwissADME assess blood-brain barrier permeability (logBB < -1) and cytochrome P450 interactions (CYP3A4/2D6 likely).
Q. How should discrepancies between in vitro and in vivo bioactivity data be addressed?
- Metabolic stability : Test liver microsomes (human/rodent) to identify rapid clearance (e.g., CYP-mediated demethylation of the methoxy group) .
- Tissue distribution : Radiolabeled analogs (e.g., C-tagged) quantify tumor penetration vs. plasma exposure.
- Species differences : Compare murine and human PD responses; GDC-0879 showed similar IC₅₀ in A375 (human) and xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
